5-Hydrazinyl-6-methyl-2,3-dihydro-1,2,4-triazin-3-one
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Overview
Description
5-Hydrazinyl-6-methyl-2,3-dihydro-1,2,4-triazin-3-one is a heterocyclic compound with the molecular formula C4H7N5O. This compound belongs to the class of triazines, which are known for their diverse biological and chemical properties.
Preparation Methods
The synthesis of 5-Hydrazinyl-6-methyl-2,3-dihydro-1,2,4-triazin-3-one can be achieved through several synthetic routes. One common method involves the reaction of hydrazine with 6-methyl-1,2,4-triazin-3-one under controlled conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide, at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent production of high-quality this compound .
Chemical Reactions Analysis
5-Hydrazinyl-6-methyl-2,3-dihydro-1,2,4-triazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of hydrazine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-6-methyl-2,3-dihydro-1,2,4-triazin-3-one involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological processes, resulting in antimicrobial or anticancer effects .
The compound may also interfere with cellular signaling pathways, inducing apoptosis (programmed cell death) in cancer cells or inhibiting the replication of viruses and bacteria .
Comparison with Similar Compounds
5-Hydrazinyl-6-methyl-2,3-dihydro-1,2,4-triazin-3-one can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-d][1,2,4]triazines: These compounds share a similar triazine core but differ in their substitution patterns and biological activities.
Functionalized Triazines and Tetrazines: These compounds exhibit diverse chemical and biological properties, making them valuable in various applications, including catalysis, materials science, and medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other triazine derivatives .
Biological Activity
5-Hydrazinyl-6-methyl-2,3-dihydro-1,2,4-triazin-3-one is a heterocyclic compound with significant biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and research findings.
- Molecular Formula : C4H7N5O
- CAS Number : 16946-87-5
- Molecular Weight : 129.13 g/mol
This compound belongs to the class of triazines, which are recognized for their diverse biological and chemical properties. The hydrazinyl group in its structure is critical for its biological activity.
Synthesis Methods
The synthesis of this compound can be achieved through various methods. A common approach involves reacting hydrazine with 6-methyl-1,2,4-triazin-3-one under alkaline conditions at elevated temperatures. This method ensures high yield and purity of the final product.
The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit their activity, disrupting essential biological processes. Key mechanisms include:
- Antimicrobial Activity : Inhibition of bacterial growth by disrupting cellular functions.
- Anticancer Activity : Induction of apoptosis in cancer cells through interference with cellular signaling pathways.
- Antiviral Effects : Inhibition of viral replication by targeting specific viral proteins.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study reported that the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies revealed that it could induce apoptosis in several cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15.0 |
MCF-7 | 12.5 |
A549 | 10.0 |
Case Studies
- Antimicrobial Evaluation : A recent study evaluated the antimicrobial efficacy of various triazine derivatives, including this compound. The results indicated that this compound had superior activity compared to other derivatives tested against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Another investigation focused on the anticancer properties of this compound against human breast cancer cells (MCF-7). The study demonstrated that the compound significantly reduced cell viability and induced apoptosis via caspase activation .
Comparative Analysis with Similar Compounds
Compared to other triazine derivatives, this compound exhibits unique properties due to its specific substitution pattern. This differentiation enhances its reactivity and biological activity.
Compound Name | Antimicrobial Activity | Anticancer Activity |
---|---|---|
5-Hydrazinyl-6-methyl... | High | Moderate |
1,2,4-Triazolo[1,5-d][1,2,4]triazines | Moderate | Low |
Functionalized Triazines | Variable | High |
Properties
IUPAC Name |
5-hydrazinyl-6-methyl-2H-1,2,4-triazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c1-2-3(7-5)6-4(10)9-8-2/h5H2,1H3,(H2,6,7,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRWFYQEPZGOGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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